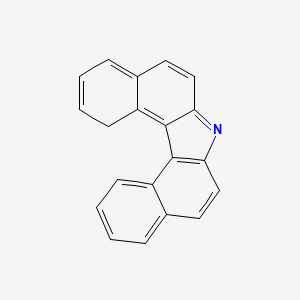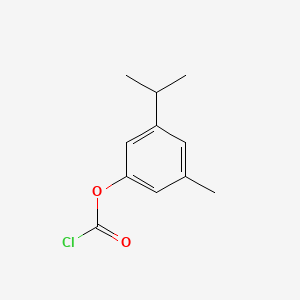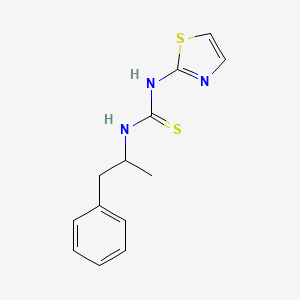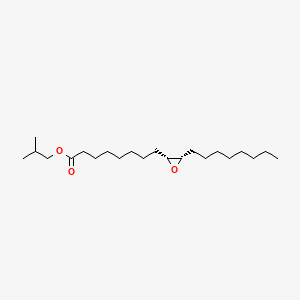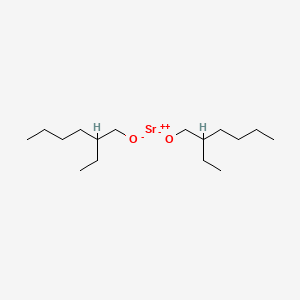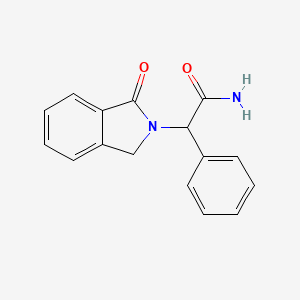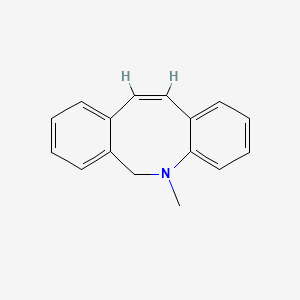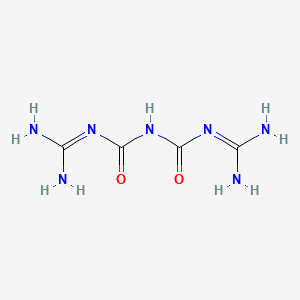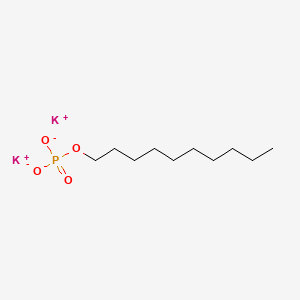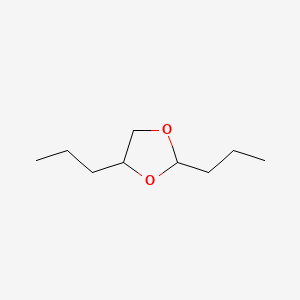
2,4-Dipropyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dipropyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2. It belongs to the class of dioxolanes, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols. This compound is characterized by its two propyl groups attached to the 2 and 4 positions of the dioxolane ring. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dipropyl-1,3-dioxolane can be synthesized through the reaction of propionaldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. The general reaction can be represented as follows:
[ \text{CH}_3\text{CH}_2\text{CHO} + \text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_9\text{H}_18\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common to accelerate the reaction. Additionally, the reaction mixture is often subjected to distillation to purify the product and remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
2,4-Dipropyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: The propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Propionic acid or propyl ketones.
Reduction: 1,3-propanediol or other reduced derivatives.
Substitution: Various substituted dioxolanes depending on the substituent introduced.
科学的研究の応用
2,4-Dipropyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for diols.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic acetals.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2,4-dipropyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can interact with various molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular pathways involved depend on the specific reactions and conditions under which the compound is used.
類似化合物との比較
Similar Compounds
- 2,2-Diisopropyl-1,3-dioxolane
- 2,4-Dimethyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
Uniqueness
2,4-Dipropyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxolanes. The presence of propyl groups at the 2 and 4 positions enhances its stability and makes it suitable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
85665-58-3 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
2,4-dipropyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-3-5-8-7-10-9(11-8)6-4-2/h8-9H,3-7H2,1-2H3 |
InChIキー |
BMIAHVTUYOZZGB-UHFFFAOYSA-N |
正規SMILES |
CCCC1COC(O1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


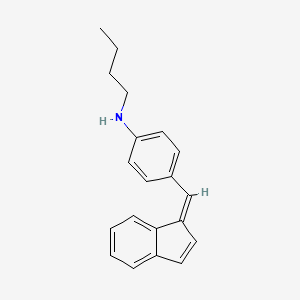
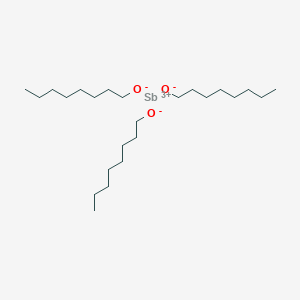
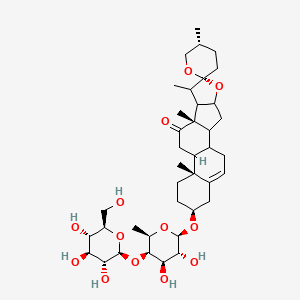
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
